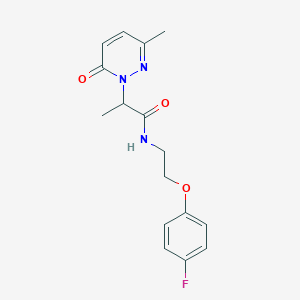
N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique combination of a fluorophenoxy group and a pyridazinone moiety , which contributes to its potential pharmacological applications. The molecular formula is C16H18FN3O3 with a molecular weight of 319.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O3 |
| Molecular Weight | 319.33 g/mol |
| CAS Number | 1235074-66-4 |
Preliminary studies suggest that this compound may interact with cholinesterase enzymes, potentially inhibiting their activity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are commonly used to enhance cholinergic function.
Antiproliferative Effects
Research indicates that compounds with similar structural features to this compound exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of pyridazinones have shown promise as inhibitors of tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
In vitro studies have demonstrated that this compound may possess anti-inflammatory and anti-proliferative properties , although specific data on its efficacy remains limited. The potential for this compound to act as a lead in drug development targeting cancer and neurodegenerative diseases is noteworthy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cholinesterase Inhibition : Compounds similar in structure have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive functions in neurodegenerative conditions.
- Antitumor Activity : A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide, was shown to exhibit potent inhibitory effects on various tumor cell lines, suggesting that similar mechanisms may be present in this compound .
Comparative Analysis
To further understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine | Lacks pyridazinone group | Different biological activities |
| 6-oxopyridazin-1(6H)-yl]propanoic acid | Contains pyridazinone but no fluorinated aromatic group | Potentially different pharmacological profiles |
| 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | Similar core structure but varies in substituents | May show distinct therapeutic effects |
The combination of a fluorinated aromatic system and a pyridazinone core in this compound suggests that it may confer specific biological activities not observed in other similar compounds.
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-11-3-8-15(21)20(19-11)12(2)16(22)18-9-10-23-14-6-4-13(17)5-7-14/h3-8,12H,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPQGBDUUKELHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














